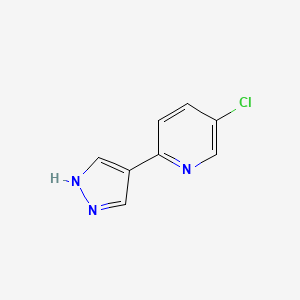

5-chloro-2-(1H-pyrazol-4-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6ClN3 |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

5-chloro-2-(1H-pyrazol-4-yl)pyridine |

InChI |

InChI=1S/C8H6ClN3/c9-7-1-2-8(10-5-7)6-3-11-12-4-6/h1-5H,(H,11,12) |

InChI Key |

PBHKBIPCLQZCAR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Cl)C2=CNN=C2 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 5 Chloro 2 1h Pyrazol 4 Yl Pyridine and Its Derivatives

Foundational Synthetic Approaches to the Pyrazole-Pyridine Core

The construction of the 5-chloro-2-(1H-pyrazol-4-yl)pyridine backbone can be approached by forming one ring and then integrating the second, or by modifying a pre-formed pyrazolyl-pyridine system. The key steps involve the formation of the pyrazole (B372694) ring, the construction or integration of the pyridine (B92270) ring, and the specific introduction of the chlorine atom at the 5-position of the pyridine moiety.

Cyclization Reactions for Pyrazole Ring Formation

The formation of the pyrazole ring is a cornerstone of synthesizing the target molecule. A classical and widely employed method is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. encyclopedia.pubnih.gov This approach, often referred to as the Knorr pyrazole synthesis, allows for the construction of variously substituted pyrazole rings.

To create the 4-substituted pattern necessary for linking to the pyridine ring, precursors such as β-ketoaldehydes or β-diketones with appropriate functionalities are utilized. For instance, the reaction of hydrazine hydrate (B1144303) with a suitably substituted 1,3-dicarbonyl compound yields the core pyrazole structure. The regioselectivity of the cyclization depends on the reaction conditions and the nature of the substituents on the dicarbonyl compound. nih.gov

| Reactant 1 | Reactant 2 | Product | Description |

| Hydrazine | 1,3-Dicarbonyl Compound | Substituted Pyrazole | A foundational cyclocondensation reaction for forming the pyrazole heterocycle. |

| Substituted Hydrazine | β-Ketonitrile | 5-Aminopyrazole | A versatile building block for further transformations into fused heterocyclic systems. beilstein-journals.orgnih.govbeilstein-journals.org |

| Hydrazones | Vilsmeier-Haack Reagent | 4-Formylpyrazoles | A method that allows for direct functionalization at the 4-position of the pyrazole ring. nih.gov |

Pyridine Ring Construction and Integration

With a functionalized pyrazole in hand, the pyridine ring must be introduced. The most prevalent and versatile method for integrating the two pre-formed heterocyclic rings is through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction creates a robust carbon-carbon bond between the C4 position of the pyrazole and the C2 position of the pyridine.

This strategy can be executed in two ways:

Coupling of a pyrazole-4-boronic acid or its ester with a 2-chloropyridine (B119429) derivative.

Coupling of a 2-pyridylboronic acid with a 4-halopyrazole.

The Suzuki-Miyaura reaction is favored for its high functional group tolerance and generally good yields. The choice of catalyst, ligand, and base is critical for achieving high efficiency, especially when dealing with nitrogen-containing heterocycles which can sometimes inhibit the palladium catalyst. nih.gov

An alternative strategy involves building the pyridine ring onto an existing pyrazole core. This can be accomplished by reacting a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone in a cyclocondensation reaction, leading to the formation of a fused pyrazolo[3,4-b]pyridine system, which is an isomer of the target compound. beilstein-journals.orgnih.gov While not a direct route to the title compound, these methods highlight the chemical principles of pyridine ring annulation starting from pyrazole precursors.

Halogenation Methods for 5-Chloro Substitution

Therefore, a more common and controlled approach is to utilize a pyridine starting material that already contains the desired chlorine atom at the 5-position. A frequently used building block for this purpose is 2,5-dichloropyridine (B42133). The difference in reactivity between the chlorine atoms at the C2 and C5 positions allows for selective functionalization. The C2 position is generally more activated towards palladium-catalyzed cross-coupling reactions.

By reacting 2,5-dichloropyridine with a pyrazole-4-boronic acid derivative under Suzuki-Miyaura conditions, the pyrazole moiety can be selectively introduced at the C2 position, leaving the C5 chloro group intact for subsequent derivatization.

| Pyridine Precursor | Coupling Partner | Reaction Type | Product | Rationale |

| 2,5-Dichloropyridine | Pyrazole-4-boronic acid pinacol (B44631) ester | Suzuki-Miyaura Coupling | This compound | Utilizes a pre-halogenated starting material for regiochemical control. The C2 position is more reactive in cross-coupling. |

Methods for the direct chlorination of 2-substituted pyridines often require specific directing groups or specialized reagents, such as designed phosphine (B1218219) reagents, to achieve the desired regioselectivity. nih.gov

Advanced Derivatization and Functionalization Techniques

The this compound scaffold serves as a versatile intermediate for further chemical modification. The chlorine atom at the 5-position and the N-H group on the pyrazole ring are primary sites for introducing additional complexity and functionality.

Cross-Coupling Methodologies (e.g., Suzuki Coupling)

The chlorine atom at the C5 position of the pyridine ring acts as a synthetic handle for further carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are again the methods of choice for this purpose. The 5-chloro group can be coupled with a variety of organoboron, organozinc, or organotin reagents to introduce new aryl, heteroaryl, or alkyl groups.

The Suzuki-Miyaura coupling is particularly effective for creating biaryl structures by reacting this compound with various aryl- or heteroarylboronic acids. This allows for the systematic exploration of structure-activity relationships by modifying the substituent at the 5-position.

| Starting Material | Reagent | Catalyst System (Example) | Product | Transformation |

| 5-Chloro-2-(pyrazol-4-yl)pyridine | Arylboronic Acid | Pd(OAc)₂, SPhos, K₃PO₄ | 5-Aryl-2-(pyrazol-4-yl)pyridine | C-C bond formation via Suzuki Coupling. |

| 5-Chloro-2-(pyrazol-4-yl)pyridine | Heteroarylboronic Acid | Pd₂(dba)₃, XPhos, K₂CO₃ | 5-Heteroaryl-2-(pyrazol-4-yl)pyridine | C-C bond formation via Suzuki Coupling. |

Nucleophilic Substitution Reactions at the 5-Position

The pyridine ring is an electron-deficient heterocycle, and this effect is enhanced by the electron-withdrawing nature of the ring nitrogen. This property makes the chlorine atom at the C5 position susceptible to nucleophilic aromatic substitution (SNAr). A wide range of nucleophiles can be used to displace the chloride, providing a straightforward route to diverse functional groups at this position. nih.gov

Common transformations include:

Amination: Reaction with primary or secondary amines, often under thermal or microwave conditions and sometimes with base catalysis, yields 5-amino-2-(1H-pyrazol-4-yl)pyridine derivatives. researchgate.net

Alkoxylation/Aryloxylation: Treatment with sodium or potassium alkoxides or phenoxides leads to the formation of the corresponding ethers.

Thiolation: Reaction with thiolates provides access to thioethers.

The SNAr reaction proceeds through a Meisenheimer intermediate, and its rate is influenced by the nature of the nucleophile and the solvent. This pathway provides a powerful, metal-free alternative to cross-coupling for introducing heteroatom-linked substituents. researchgate.net

| Starting Material | Nucleophile | Conditions (Typical) | Product Class |

| 5-Chloro-2-(pyrazol-4-yl)pyridine | R¹R²NH (Amine) | Heat, Base (e.g., K₂CO₃), Solvent (e.g., DMSO) | 5-Amino-2-(pyrazol-4-yl)pyridines |

| 5-Chloro-2-(pyrazol-4-yl)pyridine | RONa (Alkoxide) | Heat, Solvent (e.g., THF, ROH) | 5-Alkoxy-2-(pyrazol-4-yl)pyridines |

| 5-Chloro-2-(pyrazol-4-yl)pyridine | ArONa (Phenoxide) | Heat, Base, Solvent (e.g., DMF) | 5-Aryloxy-2-(pyrazol-4-yl)pyridines |

Oxidation and Reduction Pathways

The pyrazole and pyridine rings that constitute the core of this compound are generally aromatic and exhibit resistance to oxidation and reduction reactions under standard conditions. researchgate.net However, functional groups attached to this scaffold can undergo various redox transformations, and under specific conditions, the heterocyclic rings themselves can be modified.

Oxidation:

The oxidation of derivatives of the pyrazole-pyridine scaffold primarily targets substituents on the rings. For instance, the oxidation of aldehyde functionalities on the pyrazole ring is a documented transformation. In a related example, 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde can be oxidized to its corresponding carboxylic acid using potassium permanganate (B83412) (KMnO₄). While this example does not feature the pyridine moiety, it demonstrates a common oxidative pathway for formyl-substituted pyrazoles that is applicable to the title compound's derivatives.

Electrochemical methods also present a viable strategy for the functionalization of pyrazole rings through oxidation. Anodic oxidation can facilitate halogenation (chlorination, bromination, iodination) at the C4 position of the pyrazole ring, a process designated as anodic aromatic substitution of hydrogen (SNHAn). mdpi.com This method offers an alternative to traditional chemical halogenation, which often employs reagents like Cl₂, Br₂, or N-halosuccinimides. mdpi.com

Furthermore, the aromatization of a dihydropyrazole (pyrazoline) precursor to form the corresponding pyrazole is a key oxidative step in many synthetic sequences. This transformation establishes the aromatic pyrazole ring and is often achieved using oxidizing agents or through spontaneous oxidation. researchgate.net

Reduction:

The reduction of the pyridine ring within the pyrazole-pyridine scaffold is a more common transformation. Catalytic hydrogenation is a powerful method for the saturation of the pyridine ring to yield the corresponding piperidine (B6355638) derivative. This reaction typically requires a catalyst, such as Platinum(IV) oxide (PtO₂), and is often conducted in a protic solvent like glacial acetic acid under hydrogen pressure. researchgate.netasianpubs.org The conditions for these hydrogenations, including pressure and temperature, can be demanding due to the aromatic stability of the pyridine ring. researchgate.netasianpubs.org The reduction of chloropyridines via catalytic hydrogenation can sometimes lead to dechlorination, yielding the piperidine product without the chlorine substituent. asianpubs.org

Beyond the core structure, functional groups on the pyrazole-pyridine system can be selectively reduced. For example, pyrazole esters have been reduced to the corresponding pyrazole alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). mdpi.com This highlights the possibility of selectively targeting substituents while preserving the heterocyclic core. Ruthenium(II) complexes bearing protic pyrazole ligands have also been shown to catalyze the transfer hydrogenation of various functional groups, including ketones and nitriles. nih.gov

Formation of Fused Heterocyclic Systems Containing the Pyrazole-Pyridine Moiety

The this compound scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. These larger structures are of significant interest in medicinal chemistry and materials science. The formation of these fused rings typically involves intramolecular or intermolecular cyclization reactions, often leveraging the reactivity of functional groups on both the pyrazole and pyridine rings.

One of the most prominent fused systems derived from this scaffold is pyrazolo[3,4-b]pyridine . researchgate.netnih.govresearchgate.net The synthesis of this core often involves constructing the pyridine ring onto a pre-existing, functionalized pyrazole. nih.govresearchgate.net Key strategies include:

Michael Addition and Cyclization: 5-Aminopyrazole derivatives can react with α,β-unsaturated ketones. The reaction is believed to initiate with a Michael addition of the pyrazole C4 (or the amino group) to the unsaturated ketone, followed by an intramolecular cyclization via attack of the amino group on the carbonyl carbon, and subsequent dehydration and oxidation to form the aromatic pyridine ring. nih.gov

Reaction with 1,3-Dicarbonyl Compounds: Condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a classical and widely used method. nih.gov The reaction proceeds through the formation of an enamine intermediate, followed by cyclization and dehydration.

Multicomponent Reactions (MCRs): One-pot MCRs provide an efficient route to highly substituted pyrazolo[3,4-b]pyridines. researchgate.net For example, the reaction of a 5-aminopyrazole, a cyclic 1,3-diketone, and an α,β-unsaturated aldehyde in a suitable solvent like DMSO can yield complex fused systems in a single step. researchgate.net

Intramolecular Heck Reactions: Palladium-catalyzed intramolecular Heck reactions of imine derivatives formed from β-halovinyl aldehydes and 5-aminopyrazoles can afford pyrazolo[3,4-b]pyridines in good yields. researchgate.net

Another important class of fused systems includes pyrazolo[4',3':5,6]pyrano[4,3-c] nih.govtandfonline.comoxazoles . These can be synthesized from 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes through an intramolecular nitrile oxide cycloaddition (INOC) reaction. mdpi.com This key step involves the in situ generation of a nitrile oxide from the oxime, which then undergoes a [3+2] cycloaddition with the tethered alkene or alkyne. mdpi.com

The versatility of the pyrazole-pyridine scaffold allows for the creation of diverse fused structures. For example, thermolysis of certain azido-pyrazole carbaldehyde derivatives can lead to unexpected rearrangements and the formation of systems like 1,3-diphenyl-1,6-dihydropyrrolo-[2,3-c]pyrazole . researchgate.net Similarly, reactions involving 5-chloropyrazole carbaldehyde hydrazones with reagents like acetic anhydride (B1165640) can lead to the formation of fused 1,3,4-oxadiazole rings. researchgate.net

The following table summarizes selected examples of the formation of fused heterocyclic systems.

| Starting Material Type | Reagents/Conditions | Fused System Formed |

| 5-Aminopyrazole, α,β-Unsaturated Aldehyde, Cyclic 1,3-Diketone | DMSO, 100 °C | Pyrazolo[3,4-b]pyridine derivative |

| 5-Aminopyrazole, Azlactone | Solvent-free, heat; then t-BuOK/DMSO | Pyrazolo[3,4-b]pyridin-6-one |

| 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime | NaOCl, DCM | Pyrazolo[4',3':5,6]pyrano[4,3-c] nih.govtandfonline.comoxazole |

| N'-[(5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)methylene]hydrazide | Acetic Anhydride, Reflux | 3-Acetyl-2-(5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-5-aryl-2,3-dihydro-1,3,4-oxadiazole |

| 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Acetic Anhydride, Acetic Acid | 1-(1,3-Diphenyl-1,6-dihydropyrrolo[2,3-c]pyrazol-5-yl)ethan-1-one |

Characterization Methodologies in Synthesis Research (Excluding Basic Identification Data)

Beyond standard spectroscopic methods like ¹H and ¹³C NMR for routine identification, a range of advanced analytical techniques are employed to provide deeper insights into the structural, electronic, and conformational properties of this compound and its derivatives. These methodologies are crucial for unambiguous structure elucidation, understanding intermolecular interactions, and correlating structure with function.

Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional molecular structure in the solid state. mdpi.com It provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule. tandfonline.commdpi.com For pyrazole-pyridine systems, X-ray crystallography is particularly valuable for:

Confirming Connectivity: It resolves any ambiguity in the regiochemistry of substitution or the structure of complex fused systems. researchgate.net

Analyzing Intermolecular Interactions: It reveals details about hydrogen bonding, π-π stacking, and other non-covalent interactions that dictate the crystal packing. tandfonline.com

Studying Ligand Distortion: When the molecule acts as a ligand in a metal complex, X-ray diffraction can quantify the geometric distortions that occur upon coordination. tandfonline.com For instance, it can show whether the pyrazole and pyridine rings remain coplanar or twist relative to each other upon binding to a metal center. tandfonline.com

Computational and Theoretical Studies (DFT): Density Functional Theory (DFT) calculations have become an indispensable tool for complementing experimental data. nih.govnih.govresearchgate.net These quantum chemical calculations can predict and rationalize a variety of molecular properties:

Geometric Parameters: Optimized geometries from DFT calculations can be compared with experimental X-ray data to validate the computational model. researchgate.net

Spectroscopic Properties: DFT can be used to calculate NMR chemical shifts and vibrational frequencies (IR), which aids in the assignment of complex experimental spectra. researchgate.net

Electronic Structure: Analysis of molecular orbitals (e.g., HOMO and LUMO) provides insights into the electronic properties, reactivity, and potential charge transfer characteristics of the molecule. nih.govresearchgate.net

Pharmacophore Modeling: In drug design, computational methods are used to generate pharmacophore models that identify the essential structural features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. nih.gov

Molecular Docking and Dynamics: These simulations are used to predict the binding mode and affinity of a molecule within the active site of a biological target, such as an enzyme or receptor, providing a theoretical basis for its mechanism of action. nih.govnih.govnih.gov

Advanced Spectroscopic and Analytical Techniques:

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and confirming its molecular formula. researchgate.net

Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are used to establish covalent connectivity within complex molecules, especially for new scaffolds or fused systems where ¹H and ¹³C assignments are not trivial.

Solid-State NMR (CPMAS): Cross-Polarization Magic-Angle Spinning (CPMAS) NMR is a powerful technique for studying the structure of materials in the solid state, providing information that is complementary to X-ray diffraction. researchgate.net

The integration of these advanced methodologies provides a comprehensive understanding of the chemical nature of this compound derivatives, from their precise atomic arrangement to their electronic behavior and interactions.

| Technique | Information Provided |

| Single-Crystal X-ray Diffraction | Unambiguous 3D molecular structure, bond lengths/angles, intermolecular interactions (e.g., H-bonding, π-stacking), conformational analysis, crystal packing. researchgate.nettandfonline.com |

| Density Functional Theory (DFT) | Optimized molecular geometry, calculated NMR and IR spectra, electronic properties (HOMO/LUMO), reaction mechanisms, prediction of reactivity. nih.govresearchgate.net |

| Molecular Docking/Dynamics | Prediction of binding modes and affinities with biological targets, simulation of protein-ligand stability and interactions. nih.govnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight determination, confirmation of elemental composition and molecular formula. researchgate.net |

Structure Activity Relationship Sar Studies of 5 Chloro 2 1h Pyrazol 4 Yl Pyridine Derivatives

Impact of Substituents on Biological Activities

The biological activity of 5-chloro-2-(1H-pyrazol-4-yl)pyridine derivatives can be finely tuned by introducing substituents on both the pyrazole (B372694) and pyridine (B92270) rings. These modifications influence the molecule's interaction with its biological target, often by affecting its conformation, electronic properties, and ability to form key hydrogen bonds or hydrophobic interactions.

The pyrazole ring offers several positions for substitution, with the N1 position being a common site for modification to influence properties like solubility and cell permeability.

N1-Substitutions: The unsubstituted N1-H of the pyrazole ring is often a critical hydrogen bond donor, interacting with the hinge region of many protein kinases. nih.gov For instance, in a related series of pyrazolo[3,4-b]pyridine derivatives developed as Fibroblast Growth Factor Receptor (FGFR) inhibitors, methylation of the N1 position resulted in a complete loss of activity, highlighting the essential role of the N-H group in forming a crucial hydrogen bond with the kinase hinge residue. nih.gov However, in other contexts, such as in a series of 4-(pyrazol-3-yl)-pyridine inhibitors of c-Jun N-terminal kinase (JNK), N-alkylation was explored as a strategy to reduce compound polarity. While N-methylation did lead to a slight decrease in potency, it was considered a reasonable trade-off to improve pharmacokinetic properties. nih.gov Further exploration showed that larger substituents like N-benzyl slightly increased potency, whereas N-phenethyl substitution led to a decrease. nih.gov

C3-Substitutions: Modifications at the C3 position of the pyrazole ring can influence potency by interacting with different pockets of the target protein. In the development of imidazo[4,5-b]pyridine-based kinase inhibitors, where a pyrazole moiety was attached at the C2 position, the 1,3-dimethyl-1H-pyrazol-4-yl group was identified as an optimal substituent. nih.gov The introduction of a bulkier and more lipophilic C3-cyclopropyl group, in place of a methyl group, led to a marginal increase in Aurora-A kinase inhibitory potency in a related series. nih.gov

C4-Modifications: The C4 position of the pyrazole ring is less commonly substituted in this scaffold. However, modifications at this position could be used to modulate the electronic properties of the ring or to introduce vectors for further functionalization. In a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones, the addition of a tetrazole substituent at the C4 position resulted in a compound with potent cytotoxic activity against colon and breast cancer cell lines. mdpi.com This suggests that C4-modifications can be a viable strategy for enhancing biological activity.

| Compound Scaffold | R1 (Pyrazole N1) | Biological Target | Activity (IC50) | Reference |

|---|---|---|---|---|

| 4-(Pyrazol-3-yl)-5-chloropyridine | -H | JNK3 | 80 nM | nih.gov |

| 4-(Pyrazol-3-yl)-5-chloropyridine | -CH₃ | JNK3 | 120 nM | nih.gov |

| 4-(Pyrazol-3-yl)-5-chloropyridine | -Benzyl | JNK3 | 110 nM | nih.gov |

| 4-(Pyrazol-3-yl)-5-chloropyridine | -Phenethyl | JNK3 | 260 nM | nih.gov |

Substitutions on the pyridine ring, particularly at positions not involved in linking to the pyrazole, are critical for modulating activity and selectivity.

C4-Position: The introduction of substituents at the C4 position of the pyridine ring can alter the molecule's interaction with the solvent-exposed region of a binding pocket. In the development of pyrazolo[3,4-b]quinolines, a related fused heterocyclic system, 4-chloro substitution is a common synthetic step, though detailed SAR for this position is often compound-specific. nih.gov For the specific this compound scaffold, systematic SAR studies on C4-substitution are not extensively reported in the literature, representing an area for potential exploration.

Other Positions: While the core structure dictates a 2-yl-pyrazole substituent, modifications at other positions have been explored in related scaffolds. For pyrazolo[3,4-d]pyrimidine derivatives, another bioisostere of adenine (B156593), substitutions at the equivalent of the C4 position of the pyridine ring with bulky groups have been shown to enhance potency against various kinases. acs.org

The presence of a halogen, specifically a chloro group, at the C5 position of the pyridine ring is a common feature in many potent kinase inhibitors.

SAR studies on the closely related 4-(pyrazol-3-yl)-pyridine scaffold have demonstrated the significant contribution of the 5-chloro substituent. The introduction of a chlorine atom at this position resulted in a twofold increase in JNK3 inhibitory activity compared to the unsubstituted analogue (IC50 of 80 nM for the 5-chloro derivative vs. 160 nM for the unsubstituted compound). nih.gov This enhancement is likely due to favorable interactions within the ATP-binding pocket of the kinase. Further studies showed that a 5-fluoro substituent was equipotent to the 5-chloro compound, whereas a 5-methyl group led to a fourfold decrease in potency, indicating a preference for an electron-withdrawing halogen at this position. nih.gov This highlights the critical role of the electronic and steric properties of the C5 substituent in determining biological activity.

| Compound Scaffold | X (Pyridine C5) | Biological Target | Activity (IC50) | Reference |

|---|---|---|---|---|

| 2-Anilino-4-(pyrazol-3-yl)pyridine | -H | JNK3 | 160 nM | nih.gov |

| 2-Anilino-4-(pyrazol-3-yl)pyridine | -Cl | JNK3 | 80 nM | nih.gov |

| 2-Anilino-4-(pyrazol-3-yl)pyridine (N1-Me) | -F | JNK3 | 120 nM | nih.gov |

| 2-Anilino-4-(pyrazol-3-yl)pyridine (N1-Me) | -CH₃ | JNK3 | 530 nM | nih.gov |

Stereochemical Considerations and Enantioselectivity

While the parent this compound molecule is achiral, the introduction of chiral centers through substitution can lead to enantiomers with significantly different biological activities. nih.govomicsonline.org This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. patsnap.com

A pertinent example is found in the discovery of AZD1480, a potent inhibitor of Janus kinase 2 (Jak2) based on a 5-chloro-pyrimidine scaffold, which is closely related to the pyridine core. mdpi.com A chiral center was introduced via an N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl] group. The biological evaluation revealed that the (S)-enantiomer was significantly more potent than the (R)-enantiomer against the Jak2 enzyme. This demonstrates that when chirality is introduced into such scaffolds, the specific stereochemistry is a critical determinant of biological function, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active or contribute to off-target effects. mdpi.com Therefore, controlling the stereochemistry is a key principle in the design of potent and selective drugs based on this scaffold. omicsonline.org

Rational Design Principles Derived from SAR Analyses

The SAR data gathered for this compound and related heterocyclic systems have led to several key rational design principles for developing potent and selective inhibitors, particularly for protein kinases.

Scaffold Hopping: The pyrazolyl-pyridine core is often derived from scaffold hopping strategies. For example, it can serve as a bioisosteric replacement for pyrazolyl-pyrimidine scaffolds, which mimic the adenine ring of ATP and can bind to the hinge region of kinases. nih.govrsc.org The switch from a pyrimidine (B1678525) to a pyridine ring can alter the vector projections of substituents and improve potency or selectivity. nih.gov

Hinge Binding: The pyrazole moiety is a privileged structure that frequently acts as a hinge-binding motif. mdpi.com The N1-H and adjacent N2 atom can form crucial hydrogen bond interactions with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding site. nih.gov SAR studies consistently show that substitution or replacement of this group can dramatically affect potency.

Exploitation of Hydrophobic Pockets: The strategic placement of substituents allows the molecule to interact with specific hydrophobic pockets within the target protein. For instance, aryl groups on the pyrazole N1 position or modifications on the pyridine ring are designed to occupy these pockets, thereby increasing binding affinity and selectivity. nih.gov

Halogenation for Potency: The introduction of a chloro group at the C5 position of the pyridine ring is a well-established strategy to enhance potency. nih.gov Halogens can form favorable interactions, such as halogen bonds, and can modulate the electronic properties of the aromatic ring to improve binding.

By integrating these principles, medicinal chemists can rationally design novel derivatives of this compound with improved biological profiles for various therapeutic targets.

Computational and Theoretical Investigations of 5 Chloro 2 1h Pyrazol 4 Yl Pyridine

Density Functional Theory (DFT) StudiesDFT is a common method to investigate the electronic structure and reactivity of molecules.tandfonline.comDFT studies have been conducted on related structures, such as 4-chloro-1H-pyrazole, to analyze properties like HOMO-LUMO energy gaps and molecular electrostatic potential.ufrj.brresearchgate.netHowever, a dedicated DFT study detailing the electronic and structural properties of 5-chloro-2-(1H-pyrazol-4-yl)pyridine was not found.

Electronic Structure Analysis

The electronic structure of this compound is significantly influenced by the interplay of its constituent aromatic rings and the chloro substituent. Computational studies, often employing Density Functional Theory (DFT), provide insights into the molecule's electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO).

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for understanding the reactive behavior of a molecule. For compounds containing pyrazole (B372694) and pyridine (B92270) rings, the MEP typically shows negative potential regions (electron-rich) around the nitrogen atoms, making them susceptible to electrophilic attack. The red-colored regions in an MEP map indicate a high electron density and a strong attraction to protons, while blue-colored areas represent low electron density and a weaker interaction. nih.gov In this compound, the nitrogen atoms of both the pyridine and pyrazole rings are expected to be the most electron-rich centers. The chlorine atom, being highly electronegative, also contributes to the negative potential in its vicinity. Conversely, the hydrogen atoms of the pyrazole's N-H group and the C-H bonds would exhibit positive potential, indicating sites for potential nucleophilic interaction. chemrxiv.org

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's chemical reactivity and kinetic stability. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov

For related heterocyclic systems, DFT calculations have been used to determine these values. For instance, in a study of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide, the HOMO-LUMO energy gap was calculated to understand its reactivity. cognizure.com In the case of this compound, the HOMO is likely to be distributed over the electron-rich pyrazole and pyridine rings, while the LUMO may be centered on the pyridine ring, influenced by the electron-withdrawing chlorine atom. The precise energy values would require specific DFT calculations for this molecule.

| Property | Predicted Characteristic | Influencing Factors |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | Negative potential on N atoms and Cl; Positive potential on N-H and C-H protons. | Electronegativity of N and Cl atoms. |

| HOMO Distribution | Likely localized on the pyrazole and pyridine rings. | Electron-donating nature of the heterocyclic rings. |

| LUMO Distribution | Likely localized on the pyridine ring. | Electron-withdrawing effect of the chlorine atom. |

| HOMO-LUMO Gap | Moderate gap, indicating reasonable stability. | Aromaticity of the rings and the nature of the substituent. |

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and dynamic behavior of this compound are critical for its interactions with biological targets. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the molecule's flexibility and preferred spatial arrangements. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed picture of the molecule's behavior over time in a simulated environment, such as in a solvent or interacting with a protein. mdpi.com These simulations can reveal how the molecule flexes, vibrates, and rotates, providing insights into its accessible conformations and the stability of different states. For a molecule like this compound, MD simulations could be used to study the dynamics of the inter-ring rotation and the interactions of the molecule with water molecules, which can inform its solubility and potential for forming hydrogen bonds.

| Parameter | Predicted Characteristic | Method of Investigation |

|---|---|---|

| Key Dihedral Angle | Rotation around the pyridine-pyrazole bond. | Potential Energy Surface Scan |

| Most Stable Conformation | Likely a non-planar arrangement of the two rings. | Energy Minimization Calculations |

| Molecular Flexibility | Moderate flexibility due to inter-ring rotation. | Molecular Dynamics Simulations |

In Silico ADMET Prediction (Excluding Clinical Pharmacokinetics/Toxicity)

In silico tools are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. nih.gov These predictions help in prioritizing candidates with favorable drug-like properties.

For this compound, various ADMET parameters can be estimated using computational models. These models are typically based on the analysis of large datasets of known drugs and their experimental properties.

Predicted ADMET Properties:

Absorption: Parameters like intestinal absorption and cell permeability can be predicted. The presence of polar nitrogen atoms may influence its absorption characteristics.

Distribution: Predictions often include plasma protein binding and blood-brain barrier (BBB) penetration. The lipophilicity, influenced by the chloro-substituent and the aromatic rings, will be a key determinant.

Metabolism: In silico models can predict the likelihood of metabolism by cytochrome P450 enzymes. The pyridine and pyrazole rings are potential sites for metabolic transformations.

Excretion: Predictions related to renal clearance can be made.

Toxicity: Computational models can flag potential liabilities such as mutagenicity or cardiotoxicity based on structural alerts.

A study on pyrazolylaminoquinazoline derivatives used in silico tools to predict toxicity endpoints like carcinogenicity and hepatotoxicity. japsonline.com Similarly, for this compound, such predictions would be valuable in assessing its potential as a drug candidate.

| ADMET Property | Predicted Outcome (General) | Key Influencing Factors |

|---|---|---|

| Human Intestinal Absorption | Likely to be well-absorbed. | Molecular size and lipophilicity. |

| Blood-Brain Barrier Penetration | Possible, depending on specific physicochemical properties. | Polar surface area and hydrogen bonding capacity. |

| CYP450 Inhibition | Potential for inhibition of certain isoforms. | Presence of heterocyclic nitrogen atoms. |

| Hepatotoxicity | Low to moderate risk, needs further evaluation. | Specific structural motifs. |

Cheminformatics Approaches in Derivative Exploration

Cheminformatics plays a crucial role in exploring the chemical space around a lead compound like this compound to design and identify new derivatives with improved properties. This involves the use of computational techniques to analyze, manage, and model chemical information.

Virtual Screening: Large databases of virtual compounds can be screened to identify molecules with similar structures or predicted properties to this compound. This can be done using similarity searching based on molecular fingerprints or by docking these virtual libraries into a target protein.

Quantitative Structure-Activity Relationship (QSAR): If a set of derivatives of this compound with known biological activity is available, QSAR models can be developed. These models establish a mathematical relationship between the chemical structure and the biological activity, allowing for the prediction of activity for newly designed compounds. A 3D-QSAR study was conducted on novel 5-chloro-pyrazole derivatives to guide the design of potent antifungal agents. rsc.org

Library Design: Cheminformatics tools can be used to design combinatorial libraries of derivatives by systematically modifying different parts of the this compound scaffold. For example, different substituents could be explored at various positions on both the pyridine and pyrazole rings. The synthesis of various pyrazole derivatives is an active area of research, providing a basis for such library design. researchgate.netchim.it

| Cheminformatics Approach | Application to Derivative Exploration | Potential Outcome |

|---|---|---|

| Similarity Searching | Identify commercially available or synthetically accessible analogs. | Rapid identification of related compounds for testing. |

| QSAR Modeling | Predict the biological activity of designed derivatives. | Prioritization of synthetic targets with high predicted potency. |

| Combinatorial Library Design | Systematically explore the structure-activity relationship. | Generation of a diverse set of novel compounds for screening. |

Pharmacological and Biological Research Investigations Preclinical Focus

Identification and Characterization of Molecular Targets

Comprehensive searches of scientific literature and databases have been conducted to identify the molecular targets of 5-chloro-2-(1H-pyrazol-4-yl)pyridine. While the pyrazole (B372694) and pyridine (B92270) moieties are common scaffolds in compounds with diverse biological activities, specific preclinical data for this particular derivative are limited. The following sections summarize the available findings for its interaction with various classes of molecular targets.

Kinase Inhibition Profiles

The pyrazole scaffold is a well-established core structure in the design of kinase inhibitors. Derivatives of pyrazole have been investigated for their potential to inhibit a wide range of kinases, which are crucial regulators of cellular processes. However, specific inhibitory activity and kinase profiles for this compound against Tropomyosin receptor kinases (TRKs), p38 Mitogen-activated protein kinase (p38 MAPK), Bruton's tyrosine kinase (BTK), Epidermal growth factor receptor (EGFR), or G protein-coupled receptor kinases 2 and 5 (GRK-2/5) are not detailed in the currently available scientific literature. Further screening and specific assays would be required to determine its potential effects on these or other kinases.

Ion Channel Modulation

Pyridine-containing compounds are known to interact with various ion channels. However, specific preclinical research detailing the modulatory effects of this compound on ion channels, including the voltage-gated sodium channel NaV1.7, has not been identified in the public domain.

Receptor Interactions

The pyrazole nucleus is present in molecules that interact with a variety of receptors. For instance, different pyrazole derivatives have been explored for their activity at muscarinic acetylcholine (B1216132) receptors, metabotropic glutamate (B1630785) receptors, and adenosine (B11128) receptors. A recent study in 2024 described the discovery of 2-methyl-5-(1H-pyrazol-4-yl)pyridines as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor. While this indicates that the pyrazolyl-pyridine scaffold can interact with this receptor class, specific binding affinities or functional modulation data for the 5-chloro derivative are not available. Similarly, no specific data were found regarding its interaction with the mGlu5 or adenosine receptors.

Transporter Inhibition

No preclinical studies describing the inhibitory activity of this compound on neurotransmitter transporters, such as the Glycine Transporter 1 (GlyT1), were identified in the reviewed literature.

Protein-Protein Interaction Modulation

The ability of this compound to modulate protein-protein interactions is an area that remains to be explored. There is currently no published research available that investigates this aspect of its biological activity.

Elucidation of Mechanisms of Action (MOA) in Cellular and Biochemical Systems

Given the limited data on specific molecular targets for this compound, its precise mechanism of action in cellular and biochemical systems has not been elucidated. Determining the MOA would be contingent on first identifying and validating its primary molecular target(s). While pyrazole derivatives, in general, have shown a wide array of biological activities including anti-inflammatory, antimicrobial, and anticancer effects, these general properties cannot be directly attributed to this specific compound without dedicated experimental evidence.

In-Depth Preclinical Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and publicly available research, detailed preclinical data on the pharmacological and biological activities of the chemical compound this compound, as specified in the requested article outline, could not be located. The inquiry sought specific information regarding the compound's interaction with ATP-binding sites, its influence on key signaling pathways, its effects on microtubule dynamics, its capacity to induce apoptosis, and its antiproliferative efficacy against a range of cancer cell lines.

The performed searches for "this compound" in conjunction with terms such as "ATP-binding site interaction," "Ras/Erk," "PI3K/Akt," "PLC-γ," "microtubule destabilization," "apoptosis," and "antiproliferative activity" did not yield any specific studies or datasets for this particular molecule.

While the broader classes of pyrazole and pyridine derivatives are well-documented in medicinal chemistry literature for their diverse biological activities, including anticancer properties, the specific preclinical profile of this compound appears to be either unpublished or part of proprietary research not accessible in the public domain. General information on related compounds cannot be substituted to maintain the scientific accuracy and specificity required by the user's request.

Therefore, the generation of a thorough and scientifically accurate article strictly adhering to the provided outline on this compound is not possible at this time due to the absence of specific research findings in the available literature.

An extensive search for preclinical research data focusing solely on the chemical compound "this compound" has been conducted. The investigation aimed to gather specific findings for the outlined sections, including tumor growth suppression in animal models, neurobiological research in Parkinson's and schizophrenia models, modulation of neuronal excitability, anti-inflammatory investigations, and antimicrobial research.

Despite a comprehensive review of available scientific literature, no specific preclinical studies or data sets corresponding to "this compound" for the requested research areas were identified. The search results yielded information on related pyrazole and pyridine derivatives or general descriptions of preclinical research models, but lacked specific experimental findings for the compound .

Therefore, due to the absence of specific data for "this compound" within the stipulated outline, it is not possible to generate the requested scientific article while adhering to the strict instructions to focus exclusively on this compound and the provided structure.

Preclinical Assessment of Therapeutic Potential (In Vitro and In Vivo Non-Human Models)

Other Emerging Biological Activities (e.g., Antidiabetic, Antitubercular, Antileishmanial, Neuroprotective)

The versatile scaffold of this compound and its related analogues has prompted investigations into a variety of other potential therapeutic applications. Preclinical studies have explored its utility in metabolic diseases, infectious diseases, and neurological disorders.

Antidiabetic Activity

Research into pyrazole-containing compounds has indicated their potential as agents for managing diabetes mellitus. Studies have shown that certain pyrazole derivatives can exhibit significant antioxidant and antidiabetic effects. researchgate.net For instance, a series of 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives were synthesized and evaluated for their in vitro antioxidant and in vivo antidiabetic activities. researchgate.net Similarly, the synthesis of 5-[4-(pyridylalkoxy)benzyl]-2,4-thiazolidinediones, which combines a pyridine moiety with another heterocyclic ring, has yielded compounds with hypoglycemic and hypolipidemic activities in animal models of obesity and diabetes. nih.gov These findings suggest that the pyrazole-pyridine framework could be a promising starting point for the development of new antidiabetic agents.

Antitubercular Activity

The pyrazole moiety is a critical feature in several compounds investigated for their activity against Mycobacterium tuberculosis. nih.gov Research on derivatives such as 5-chloro-2-(5-(substituted phenyl)-1H-tetrazol-1-yl) pyridines has demonstrated significant activity against the H37Rv strain of M. tuberculosis. The minimum inhibitory concentrations (MIC) for these compounds were found to be in the range of 3.125-25 μg/ml. researchgate.net Further studies on pyrazolylpyrimidinones have confirmed that an appropriately substituted pyrazole component is essential for maintaining potent antitubercular effects. nih.gov The consistent activity of these related structures underscores the potential of the this compound scaffold in the search for new antituberculosis drugs.

Table 1: Antitubercular Activity of Pyrazole/Pyridine Derivatives

| Compound Series | Target Organism | Activity Range (MIC) | Reference |

|---|---|---|---|

| 5-chloro-2-(5-(substituted phenyl)-1H-tetrazol-1-yl) pyridines | Mycobacterium tuberculosis H37Rv | 3.125-25 µg/mL | researchgate.net |

Antileishmanial Activity

Derivatives containing the pyrazole ring have shown promising results as antileishmanial agents. nih.gov In one study, several pyrazole and pyrano[2,3-c]pyrazole derivatives were found to be two to three times more effective than the control drug, Glucantime, with IC50 values ranging from 34.79–43.55 μg/mL. nih.gov Structure-activity relationship (SAR) studies highlighted that chloro substitution on the pyrazole moiety plays a significant role in this activity. nih.gov Another study on 4-(1H-Pyrazol-1-yl) benzenesulfonamide (B165840) derivatives also identified compounds with potent activity against both Leishmania amazonensis and Leishmania infantum, with IC50 values comparable to the standard drug pentamidine. mdpi.com These results indicate that the pyrazole core is a valuable template for designing new treatments for leishmaniasis.

Table 2: Antileishmanial Activity of Pyrazole Derivatives

| Compound Series | Target Organism | Activity Range (IC₅₀) | Reference |

|---|---|---|---|

| Pyrazole and pyrano[2,3-c] pyrazole derivatives | Promastigotes | 34.79–43.55 µg/mL | nih.gov |

Neuroprotective Activity

The neuroprotective potential of pyrazole derivatives has also been an area of interest. A series of N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides were evaluated for anticonvulsant activity. Many of these compounds showed protection from seizures in both maximal electroshock induced seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) models in mice, indicating potential for neurological applications. nih.gov The broader class of aryl azoles, which includes pyrazoles, has been investigated for neuroprotective activity, suggesting the scaffold's relevance in this therapeutic area. semanticscholar.org

Radioligand Development for Molecular Imaging Studies

The pyrazol-4-yl-pyridine scaffold has proven to be a valuable structural template for the development of radioligands for positron emission tomography (PET) imaging. nih.govnih.gov PET is a non-invasive imaging technique that allows for the visualization and quantification of molecular targets in vivo, playing a crucial role in drug development and diagnostics. nih.gov

Specifically, derivatives of pyrazol-4-yl-pyridine have been explored to create ligands for the muscarinic acetylcholine receptor 4 (M4), a target implicated in conditions like schizophrenia and dementia with Lewy bodies. nih.govnih.gov Structure-activity relationship studies led to the identification of a subtype-selective M4 positive allosteric modulator (PAM) based on this scaffold. nih.gov

One particularly promising compound from this series was selected for development into a radiofluorinated PET ligand. nih.gov The resulting radiotracer, labeled with fluorine-18, was synthesized with good radiochemical yield and high purity. nih.gov Preclinical evaluation of this radioligand demonstrated its potential for imaging the M4 receptor in the brain. nih.govnih.gov In vitro autoradiography studies on rodent brain sections showed that in the presence of an orthosteric ligand (carbachol), the tracer's binding to the M4-rich striatum significantly increased, confirming its mechanism as a PAM that requires the endogenous ligand for efficient binding. nih.gov This work highlights the successful application of the pyrazol-4-yl-pyridine core in creating a novel molecular imaging probe, which could facilitate M4-targeted drug development and serve as a diagnostic tool. nih.gov

Table 3: Characteristics of a Pyrazol-4-yl-Pyridine-Based PET Radioligand

| Feature | Description | Reference |

|---|---|---|

| Parent Compound Class | Pyrazol-4-yl-pyridine derivatives | nih.govnih.gov |

| Target | Muscarinic Acetylcholine Receptor 4 (M4) | nih.govnih.gov |

| Mechanism of Action | Positive Allosteric Modulator (PAM) | nih.gov |

| Radiolabel | Fluorine-18 ([¹⁸F]) | nih.gov |

| Preclinical Validation | In vitro autoradiography on rodent brain sections showed target-specific binding. | nih.gov |

| Potential Application | Non-invasive imaging of M4 receptors to aid in drug development and diagnostics for neurological disorders. | nih.gov |

Applications Beyond Medicinal Chemistry

Materials Science Research

The combination of a pyridine (B92270) ring and a pyrazole (B372694) ring, both of which are common motifs in functional organic materials, makes 5-chloro-2-(1H-pyrazol-4-yl)pyridine a compound of interest for materials scientists. Its rigid, aromatic structure and the presence of heteroatoms with lone pairs of electrons are key features for creating materials with specific electronic or optical properties.

The field of organic electronics utilizes carbon-based molecules and polymers for applications in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Pyrazole and pyridine derivatives are frequently incorporated into these materials. Research into related pyrazole compounds has shown their utility in creating photochromic materials, which can reversibly change color upon exposure to light. mdpi.com For instance, derivatives of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have been synthesized into compounds that exhibit photochromic behavior in both solution and crystalline phases, a property valuable for developing molecular switches and optical memory devices. mdpi.com

The electronic properties endowed by the pyrazole and pyridine moieties in this compound suggest its potential as a component in larger conjugated systems for these applications. The electron-withdrawing nature of the pyridine ring and the electron-donating potential of the pyrazole ring can be harnessed to tune the energy levels of organic semiconductors.

Heterocyclic compounds are fundamental building blocks for the synthesis of complex functional materials. Pyrazoles and pyridines are considered privileged structures, not only in medicinal chemistry but also in the creation of agrochemicals and novel materials. 1clickchemistry.com The structure of this compound offers multiple sites for chemical modification, making it a versatile precursor.

The chlorine atom on the pyridine ring serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings), allowing for the straightforward attachment of other aromatic or aliphatic groups. This enables the systematic construction of complex, multi-component molecular architectures. mdpi.com Similarly, the N-H group on the pyrazole ring can be functionalized. This versatility allows the compound to be used in synthesizing a wide array of derivatives with tailored properties for various material applications, from porous organic frameworks to specialized dyes. scirp.orgnih.gov

| Potential Application Area | Key Structural Feature | Rationale for Investigation | Relevant Research Context |

|---|---|---|---|

| Organic Semiconductors | Conjugated Pyrazole-Pyridine System | Potential for tuning HOMO/LUMO energy levels for use in OFETs or OPVs. | General use of N-heterocycles in organic electronics. rsc.org |

| Photochromic Materials | Aromatic Heterocyclic Core | Derivatives of similar pyrazoles show light-induced structural and color changes. mdpi.com | Development of molecular switches and optical data storage. mdpi.com |

| Coordination Polymers | Nitrogen atoms in both rings | Can act as ligands to coordinate with metal ions, forming metal-organic frameworks (MOFs). | Pyrazoles are known to form stable complexes with various metals. |

| Synthetic Intermediate | Reactive Chlorine Atom and Pyrazole N-H | Facilitates further chemical reactions to build more complex functional molecules. mdpi.com | Common use of halo-pyridines and pyrazoles as versatile building blocks. 1clickchemistry.comscirp.org |

Agrochemical Research

The structural motifs present in this compound are also found in numerous active ingredients used in crop protection. Pyrazole-containing compounds are known for their fungicidal, insecticidal, and herbicidal activities. semanticscholar.org Consequently, this molecule is relevant to agrochemical research, particularly in the study of how pesticides behave and break down in the environment.

When a pesticide is applied in the field, it undergoes degradation through various biotic (microbial) and abiotic (photolysis, hydrolysis) processes. researchgate.net This breakdown leads to the formation of various metabolites, which may themselves be of environmental or toxicological interest. Given that complex pesticides containing pyrazole and pyridine rings are in use, a compound like this compound could potentially be a metabolite of a larger, more complex parent pesticide.

Environmental fate studies are crucial for understanding the persistence, mobility, and ultimate destination of agrochemicals and their byproducts in ecosystems. mdpi.com Such studies for a compound like this compound would involve assessing its stability in soil and water, its potential for leaching into groundwater, and its rate of degradation under different environmental conditions. researchgate.net The high solubility often exhibited by nitrogen-containing heterocyclic compounds can allow them to readily enter aquatic environments, making their fate a key area of investigation. mdpi.com

The potential impact of any agrochemical or its significant metabolite on non-target organisms is a critical aspect of environmental risk assessment. mdpi.com Ecotoxicological profiling involves testing the substance's effects on a range of representative organisms, such as aquatic invertebrates (e.g., Daphnia magna), algae, fish, and terrestrial organisms like earthworms and beneficial insects (e.g., bees).

The persistence of heterocyclic compounds and their potential for accumulation can pose risks to these organisms, potentially causing chronic toxicity that disrupts reproductive and developmental processes. mdpi.com An ecotoxicological profile for this compound would aim to determine its acute and chronic toxicity to establish its potential environmental risk and contribute to a comprehensive understanding of the impact of the parent pesticide from which it may derive.

| Research Area | Focus of Study | Key Questions to Address | Relevance |

|---|---|---|---|

| Metabolism Studies | Identification as a potential breakdown product of a parent pesticide. | Is this compound formed in soil, water, or plants after pesticide application? | Understanding the complete degradation pathway of an active ingredient. |

| Environmental Fate | Persistence, mobility, and degradation in soil and aquatic systems. | What is its half-life in soil? Does it leach into groundwater? How quickly does it photodegrade in water? researchgate.net | Assessing environmental exposure and contamination risk. mdpi.com |

| Ecotoxicology | Toxicity assessment for non-target species (aquatic and terrestrial). | What are the LC50/EC50 values for representative organisms? Does it pose a risk to pollinators or soil organisms? | Evaluating the broader ecological impact of a pesticide's residues. mdpi.com |

Future Research Directions and Methodological Advancements

Development of Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of functionalized pyrazolylpyridine derivatives is an active area of research. Traditional methods often involve multi-step processes that can be time-consuming and generate significant chemical waste. Future efforts are increasingly focused on the development of novel, more efficient synthetic routes that align with the principles of green chemistry.

One promising approach is the use of one-pot multicomponent reactions (MCRs). MCRs are highly valued for their ability to generate complex molecules from simple starting materials in a single step, which improves efficiency and reduces waste. nih.gov The use of microwave-assisted synthesis and grinding techniques are also being explored as environmentally friendly alternatives to conventional heating methods. nih.gov These techniques can lead to shorter reaction times, higher yields, and cleaner reaction profiles. nih.gov

Furthermore, the development of novel catalysts is crucial for advancing green synthetic methodologies. The goal is to design catalysts that are recyclable, operate under mild conditions, and eliminate the need for toxic organic solvents. nih.gov These advancements will not only make the synthesis of 5-chloro-2-(1H-pyrazol-4-yl)pyridine and its analogs more sustainable but also more cost-effective for large-scale production.

Exploration of Undiscovered Biological Targets and Polypharmacology

While pyrazole-containing compounds are well-known for their activity as kinase inhibitors, there is a vast, unexplored landscape of potential biological targets. mdpi.commdpi.com Future research will focus on screening this compound derivatives against a broader range of biological targets to uncover new therapeutic applications. This includes exploring their potential as inhibitors of other enzyme families or as modulators of protein-protein interactions.

The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is gaining traction as a strategy for treating complex diseases like cancer. nih.govresearchgate.net Drugs with multiple targets may offer superior therapeutic effects and a reduced risk of drug resistance. researchgate.net Computational methods are being developed to predict the polypharmacological profiles of small molecules, which can guide the design of next-generation this compound analogs with tailored multi-target activities. nih.gov This approach could lead to the development of more effective and durable therapies for a variety of diseases.

Integration of Advanced Omics Technologies in Preclinical Studies

The integration of advanced "omics" technologies, such as proteomics and metabolomics, is set to revolutionize preclinical studies of this compound analogs. These technologies provide a global view of the molecular changes that occur in cells and tissues in response to drug treatment, offering deep insights into a compound's mechanism of action, potential off-target effects, and biomarkers of efficacy.

High-throughput proteomics can be used to identify the protein targets of a drug, as well as downstream signaling pathways that are affected. nih.gov This information is invaluable for confirming a drug's intended mechanism of action and for identifying potential liabilities early in the development process. nih.gov Metabolomics, the study of small molecule metabolites, can provide a functional readout of cellular state and can be used to identify metabolic pathways that are perturbed by a drug.

The combination of multiple omics datasets will enable a more comprehensive understanding of the biological effects of this compound derivatives and will facilitate the identification of patient populations that are most likely to respond to treatment.

Innovations in Structure-Based Drug Design for Next-Generation Analogues

Structure-based drug design (SBDD) is a powerful tool for the development of potent and selective inhibitors. By using the three-dimensional structure of a target protein, medicinal chemists can design molecules that fit precisely into the active site, leading to improved potency and reduced off-target effects. For this compound analogs, SBDD will be instrumental in designing next-generation compounds with improved properties.

A key aspect of SBDD is the elucidation of the structure-activity relationship (SAR), which describes how changes in a molecule's structure affect its biological activity. patsnap.comrsc.org Systematic modification of the pyrazolylpyridine scaffold and analysis of the resulting changes in activity can identify the key functional groups responsible for binding to the target. patsnap.com This information can then be used to design new analogs with enhanced potency and selectivity. patsnap.com

Computational methods, such as molecular docking and molecular dynamics simulations, play a crucial role in SBDD by predicting how a molecule will bind to its target. patsnap.com These methods allow for the rapid in silico screening of large numbers of virtual compounds, which can help to prioritize the synthesis of the most promising candidates. patsnap.com

Addressing Challenges in Preclinical Translation and Lead Optimization (Excluding Human PK/PD and Safety)

The transition from a promising lead compound to a clinical candidate is a challenging process, with many compounds failing due to poor pharmacokinetic properties or unforeseen toxicities. texilajournal.com For this compound derivatives, a key focus of preclinical development will be on optimizing their absorption, distribution, metabolism, and excretion (ADME) properties.

Medicinal chemistry strategies such as modifying functional groups, making isosteric replacements, and adjusting ring systems can be employed to improve a compound's ADME profile. danaher.com For example, the introduction of polar groups can improve solubility, while the modification of metabolically labile sites can increase metabolic stability.

Another significant challenge in preclinical development is ensuring that a compound is selective for its intended target. nih.gov Off-target activities can lead to unwanted side effects and toxicities. nih.gov Kinase inhibitor macrocycles are being investigated as a strategy to improve selectivity by restricting the conformational flexibility of the molecule. nih.gov A thorough understanding of a compound's selectivity profile is essential for its successful translation to the clinic.

Q & A

Q. What are the common synthetic routes for 5-chloro-2-(1H-pyrazol-4-yl)pyridine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling pyrazole derivatives with chlorinated pyridine precursors. Key steps include:

- Nucleophilic substitution : The chlorine atom on the pyridine ring (e.g., 2-amino-5-chloropyridine) reacts with pyrazole derivatives under Pd-catalyzed cross-coupling conditions .

- Multi-step reactions : Optimization requires control of temperature (70–100°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄) to maximize yield. For example, highlights the importance of solvent choice (polar aprotic solvents) and reaction time (12–24 hours) for intermediates .

- Purification : Column chromatography or recrystallization is used to isolate the product, monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substituent positions on the pyridine and pyrazole rings. For example, aromatic protons appear at δ 7.2–8.5 ppm, while pyrazole NH signals resonate near δ 10–12 ppm .

- FTIR : Identify functional groups (e.g., C-Cl stretch at ~550–600 cm⁻¹, pyrazole C-N at ~1500 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 210.05 for C₈H₅ClN₄) .

- Elemental Analysis : Ensure >95% purity by matching calculated vs. observed C, H, N, Cl percentages .

Advanced Research Questions

Q. How do substituents on the pyridine and pyrazole rings influence biological activity?

Methodological Answer: Substituent effects are studied via structure-activity relationship (SAR) analysis:

| Substituent | Position | Biological Impact | Reference |

|---|---|---|---|

| Chlorine (Cl) | Pyridine C5 | Enhances electrophilicity, improving enzyme inhibition (e.g., kinase targets) . | |

| Methyl (CH₃) | Pyrazole C5 | Increases lipophilicity, enhancing membrane permeability . | |

| Iodine (I) | Pyrazole C4 | Modulates steric bulk, affecting binding pocket interactions . | |

| Experimental Design : Synthesize analogs (e.g., 5-methyl or 4-iodo variants) and compare IC₅₀ values in enzyme assays . |

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .

- Crystallographic Studies : Solve co-crystal structures (e.g., with target enzymes) to confirm binding modes. and demonstrate how crystallography clarifies interactions .

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives .

Q. What computational strategies predict target interactions and optimize derivatization?

Methodological Answer:

- Molecular Docking (AutoDock/Vina) : Screen against kinase or GPCR targets using PyMOL for visualization. For example, chlorine’s electronegativity may form halogen bonds with Thr87 in kinase pockets .

- QSAR Models : Corrogate substituent parameters (e.g., logP, polar surface area) with activity data to design potent analogs .

- MD Simulations : Simulate binding stability (e.g., 100 ns trajectories) to assess if methyl groups improve residence time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.